APDye 488 Alkyne

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

APDye 488 Alkyne: is a bright, green-fluorescent alkyne-activated probe commonly used for imaging low-abundance azide-containing biomolecules. This compound reacts with azides via a copper-catalyzed click reaction to form a stable triazole linker. It is highly photostable and water-soluble, making it ideal for various imaging applications .

准备方法

Synthetic Routes and Reaction Conditions: APDye 488 Alkyne is synthesized through a series of chemical reactions involving the incorporation of an alkyne group into a fluorescent dye molecule. The process typically involves the following steps:

Fluorophore Synthesis: The core fluorophore is synthesized using standard organic synthesis techniques.

Alkyne Functionalization: The fluorophore is then functionalized with an alkyne group through a reaction with propargylamine or a similar alkyne-containing reagent.

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95%

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The compound is typically produced in facilities equipped with advanced chemical synthesis and purification equipment .

化学反应分析

Types of Reactions: APDye 488 Alkyne primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, forming a stable triazole linkage .

Common Reagents and Conditions:

Reagents: Azides, copper sulfate, sodium ascorbate

Conditions: The reaction is typically carried out in aqueous or mixed solvent systems at room temperature. .

Major Products: The major product formed from the reaction of this compound with azides is a triazole-linked fluorescent conjugate. This product retains the fluorescent properties of the original dye, making it useful for imaging applications .

科学研究应用

APDye 488 Alkyne has a wide range of applications in scientific research, including:

Chemistry:

Biology:

- Employed in bioimaging to label and visualize biomolecules such as proteins, nucleic acids, and lipids .

- Utilized in flow cytometry for cell sorting and analysis .

Medicine:

Industry:

作用机制

APDye 488 Alkyne is structurally and functionally similar to other fluorescent dyes such as Alexa Fluor 488, DyLight 488, and CF 488 Dye. it has unique properties that make it stand out:

Uniqueness:

相似化合物的比较

- Alexa Fluor 488

- DyLight 488

- CF 488 Dye

生物活性

APDye 488 Alkyne is a prominent fluorescent probe utilized extensively in biological research for imaging azide-containing biomolecules. Its application is primarily rooted in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the selective labeling of biomolecules in various biological systems. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized as a bright green-fluorescent dye that exhibits high photostability and solubility in water. It has an absorption maximum at approximately 494 nm and an emission maximum at about 517 nm, making it suitable for applications in fluorescence microscopy and flow cytometry. The dye's structure is similar to other well-known fluorescent dyes, such as Alexa Fluor® 488, which enhances its compatibility in various experimental setups .

The primary mechanism of action for this compound involves its reaction with azide-functionalized biomolecules through the CuAAC reaction. This reaction forms a stable triazole linker, facilitating the covalent attachment of the dye to the target molecule. The efficiency of this reaction is enhanced by the use of copper catalysts, which can be minimized using advanced variants like picolyl azides to reduce cellular toxicity .

Biological Applications

This compound has a wide range of applications in biological research:

- Imaging Low-Abundance Biomolecules : The dye's high brightness and photostability make it particularly effective for imaging low-abundance targets in live cells .

- Activity-Based Protein Profiling (ABPP) : It is used to study protein interactions and functions by labeling active sites on proteins, allowing researchers to monitor changes in protein activity under physiological conditions .

- Fluorescent Labeling : The dye can be employed for labeling azidated biomolecules, polymers, and surfaces, providing a versatile tool for various biochemical assays .

Spectral Properties of this compound

| Property | Value |

|---|---|

| Absorption Maximum (nm) | 494 |

| Emission Maximum (nm) | 517 |

| Extinction Coefficient (L·mol⁻¹·cm⁻¹) | 73,000 |

| Quantum Yield | 0.91 |

| Solubility | Water, DMSO |

Comparison with Other Fluorescent Dyes

| Dye Name | Absorption Max (nm) | Emission Max (nm) | Photostability | Application Areas |

|---|---|---|---|---|

| This compound | 494 | 517 | High | Microscopy, Flow Cytometry |

| Alexa Fluor® 488 | 495 | 519 | High | Microscopy, ELISA |

| Oregon Green® 488 | 490 | 525 | Moderate | General Imaging |

Case Studies

- In Vivo Imaging : A study demonstrated the effectiveness of this compound in labeling azide-modified glycoproteins in live mice. The results indicated successful imaging with minimal background fluorescence, showcasing its potential for real-time biological studies .

- Cellular Uptake Studies : Research involving various cell lines showed that this compound could be efficiently internalized by cells when conjugated to azide-containing ligands. This facilitated tracking cellular processes and interactions with high specificity .

- Protein Interaction Analysis : Utilizing ABPP techniques with this compound allowed researchers to elucidate protein-protein interactions within complex cellular environments. The findings highlighted significant alterations in protein activity correlating with disease states .

属性

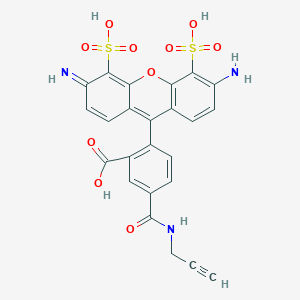

IUPAC Name |

2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(prop-2-ynylcarbamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O10S2/c1-2-9-27-23(28)11-3-4-12(15(10-11)24(29)30)18-13-5-7-16(25)21(38(31,32)33)19(13)37-20-14(18)6-8-17(26)22(20)39(34,35)36/h1,3-8,10,25H,9,26H2,(H,27,28)(H,29,30)(H,31,32,33)(H,34,35,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJREGACCBCPGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。